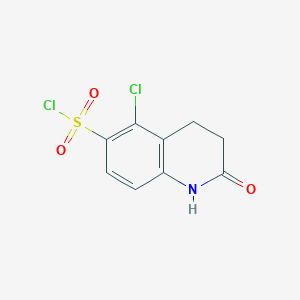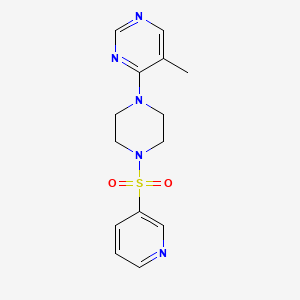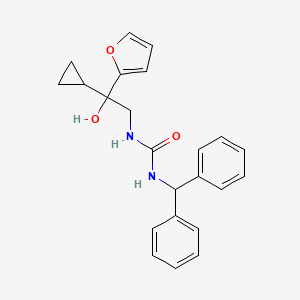![molecular formula C24H22O4S B2860166 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 298215-93-7](/img/structure/B2860166.png)
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C24H22O4S and a molecular weight of 406.5 . This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, highly efficient organic nonlinear optical stilbazolium crystals of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) were grown by a slow solvent evaporation technique using methanol as a solvent .Molecular Structure Analysis
The structure and cell parameters of similar crystals were derived from single crystal and powder x-ray diffraction analyses . The molecular structure of these compounds is closely related to their optical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been used for the production of broadband high-intensity terahertz (THz) radiation through the optical rectification (OR) technique .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the optical properties of DSTMS were analyzed by a UV–Vis spectrophotometer . The dielectric measurement was made as a function of frequency (1 Hz–1 MHz) at different temperatures (50–200°C) in steps of 50°C .Wissenschaftliche Forschungsanwendungen
Environmental Contamination and Treatment
Occurrence and Fate in Aquatic Environments : Compounds structurally related to parabens, which share some functional groups with the specified compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies emphasize the environmental impact of widespread use of organic compounds in consumer products, highlighting their persistence and bioaccumulation potential in water bodies and sediments. The ability of these compounds to undergo degradation or transform into more toxic by-products necessitates further research into their environmental behavior and toxicity (Haman et al., 2015).
Analytical and Environmental Chemistry
Advanced Oxidation Processes : Research into the degradation of organic contaminants, like acetaminophen, through advanced oxidation processes (AOPs) provides insights into the methodologies that could potentially be applied to similar complex organic compounds. These processes, which involve the generation of reactive species capable of degrading a wide range of pollutants, offer a glimpse into how chemical compounds with potentially harmful environmental impacts might be treated or mitigated (Qutob et al., 2022).
Adsorption Technologies for Pollution Control
Heavy Metals Adsorption on Clays : The study of kaolinite and montmorillonite clays as adsorbents for heavy metals provides a foundation for understanding how similar complex organic compounds might interact with natural adsorbents. This research is crucial for environmental protection strategies, focusing on the removal of toxic substances from water through adsorption mechanisms. Such studies lay the groundwork for future applications in water treatment and pollution control, potentially applicable to a wide range of organic pollutants (Bhattacharyya & Gupta, 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4S/c1-17-15-18(2)24(19(3)16-17)29(26,27)28-22-12-9-20(10-13-22)11-14-23(25)21-7-5-4-6-8-21/h4-16H,1-3H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMQONGTBMIMHH-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)
![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)



![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)